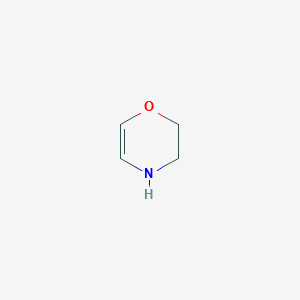

3,4-Dihydro-2h-1,4-oxazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-1,4-oxazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-3-6-4-2-5-1/h1,3,5H,2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEGQDGJIXWFIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC=CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00608247 | |

| Record name | 3,4-Dihydro-2H-1,4-oxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00608247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648425-48-3 | |

| Record name | 3,4-Dihydro-2H-1,4-oxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00608247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Dihydro 2h 1,4 Oxazines

Cyclization Reactions for Dihydro-1,4-oxazine Ring Formation

The construction of the 3,4-dihydro-2H-1,4-oxazine ring is predominantly achieved through cyclization reactions, which can be broadly categorized into intramolecular hydroamination strategies and transition metal-catalyzed cyclizations. These methods offer various pathways to access substituted derivatives of the target heterocycle.

Intramolecular Hydroamination Strategies

Intramolecular hydroamination involves the addition of an amine N-H bond across an alkyne within the same molecule. This approach has proven to be a powerful tool for the synthesis of nitrogen-containing heterocycles, including 3,4-dihydro-2H-1,4-oxazines.

A notable Lewis acid-catalyzed approach involves the reaction of activated aziridines with propargyl alcohols mediated by zinc triflate (Zn(OTf)₂). organic-chemistry.orgacs.orgorganic-chemistry.orgnih.gov This process occurs via an initial Sₙ2-type ring-opening of the aziridine (B145994) by the propargyl alcohol to form an amino ether intermediate. organic-chemistry.orgacs.orgorganic-chemistry.orgnih.gov Subsequent intramolecular hydroamination of the alkyne, facilitated by Zn(OTf)₂ and an additive such as tetrabutylammonium (B224687) triflate, proceeds through a 6-exo-dig cyclization to yield the desired 3,4-dihydro-2H-1,4-oxazine products. organic-chemistry.orgacs.orgorganic-chemistry.org This one-pot, two-step reaction is efficient under solvent-free conditions. acs.orgorganic-chemistry.orgnih.gov For nonracemic aziridines, the ring-opening and cyclization steps are typically conducted in a two-pot sequence to preserve stereointegrity. nih.gov The final products are obtained in yields ranging from 13% to 84%. acs.orgnih.gov

Table 1: Zn(OTf)₂-Mediated Synthesis of 3,4-Dihydro-2H-1,4-oxazines

| Reactants | Catalyst/Additive | Conditions | Yield |

|---|

Silver triflate (AgOTf) serves as an effective catalyst for the cyclization of N-propargyl N-sulfonyl amino alcohols to afford 3,4-dihydro-2H-1,4-oxazines. organic-chemistry.orgacs.orgacs.org This methodology is distinguished by its mild reaction conditions, operating at ambient temperature with a low catalyst loading of 5 mol% in the solution phase. acs.org The reaction accommodates a broad range of chiral substrates, leading to enantiomerically pure 3,4-dihydro-2H-1,4-oxazines in excellent yields, reaching up to 94%. acs.org A significant advantage of this method is its applicability in solid-phase peptide synthesis (SPPS), allowing for the incorporation of the oxazine (B8389632) ring into peptides containing serine and threonine residues. organic-chemistry.orgacs.org

Table 2: AgOTf-Catalyzed Cyclization of N-Propargyl N-Sulfonyl Amino Alcohols

| Substrate | Catalyst | Conditions | Yield |

|---|

Transition Metal Catalyzed Cyclizations

Transition metals play a crucial role in catalyzing a variety of cyclization reactions that lead to the formation of the 3,4-dihydro-2H-1,4-oxazine ring. These methods often involve the generation of reactive intermediates that facilitate the desired ring closure.

A rhodium(II)-catalyzed reaction between 1-tosyl-1,2,3-triazoles and halohydrins provides a pathway to 2,6-substituted 3,4-dihydro-2H-1,4-oxazines under basic conditions. organic-chemistry.org The proposed mechanism involves the formation of a rhodium carbenoid intermediate, which then undergoes a 1,3-insertion into the O-H bond of the halohydrin, followed by an annulation step to form the oxazine ring. organic-chemistry.org

Table 3: Rh(II)-Catalyzed Synthesis from 1-Tosyl-1,2,3-triazoles

| Reactants | Catalyst | Conditions | Product |

|---|

An efficient strategy for the rapid construction of 1,4-oxazines involves a ruthenium-catalyzed tandem reaction of α-arylamino ketones and diazo pyruvates. nih.govrsc.orgrsc.org This transformation is effectively catalyzed by ruthenium(III) chloride (RuCl₃) under mild conditions. nih.govrsc.org The reaction proceeds through a tandem N–H insertion followed by a cyclization sequence involving an enol intermediate. nih.govrsc.org This method demonstrates broad functional group tolerance. nih.govrsc.orgrsc.org

Table 4: Ruthenium-Catalyzed Tandem N–H Insertion/Cyclization

| Reactants | Catalyst | Mechanism |

|---|

Copper-Catalyzed Intramolecular O-Arylation (for benzoxazines)

The synthesis of 3,4-dihydro-2H-1,4-benzoxazines can be efficiently achieved through copper-catalyzed intramolecular O-arylation. This method typically involves the formation of a C-O bond between an oxygen nucleophile and an aryl halide within the same molecule, facilitated by a copper catalyst.

One notable approach involves the cyclization of β-amino alcohols. This method has been shown to proceed under mild conditions and works effectively without the need for N-protection of the amino alcohol starting material researchgate.net. The process is a highly efficient route to 2,3-dihydro-1,4-benzoxazines researchgate.net.

Another strategy utilizes the cyclization of hydroxysulfonamides under phase-transfer catalysis conditions. In this ligandless copper-catalyzed reaction, a copper(I) salt is employed when the hydroxysulfonamide substrate contains a bromine or iodine atom as the leaving group, enabling the intramolecular C-O bond formation researchgate.net. A stepwise process has also been developed involving the Lewis acid-catalyzed SN2-type ring opening of activated aziridines with 2-halophenols, followed by a Cu(I)-catalyzed intramolecular C-N cyclization to afford 3,4-dihydro-1,4-benzoxazine derivatives with excellent enantio- and diastereospecificity organic-chemistry.org.

Table 1: Examples of Copper-Catalyzed Intramolecular O-Arylation for Benzoxazine (B1645224) Synthesis

| Starting Material | Catalyst/Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| β-aminoalcohol | Copper catalyst | 2,3-dihydro-1,4-benzoxazine | Moderate to excellent | researchgate.net |

| Hydroxysulfonamide with Br/I | Cu(I) salt, phase-transfer catalyst | 2-substituted 3,4-dihydro-2H-1,4-benzoxazine | Not specified | researchgate.net |

| Activated aziridine and 2-halophenol | Lewis acid, then Cu(I) catalyst | Chiral 3,4-dihydro-1,4-benzoxazine | Not specified | organic-chemistry.org |

Palladium-Catalyzed Coupling-Cyclization (for benzoxazines)

Palladium catalysis offers a powerful tool for the synthesis of benzoxazine rings through coupling and cyclization strategies. These methods often involve the formation of carbon-carbon or carbon-heteroatom bonds in a cascade or tandem fashion.

A versatile method for constructing chiral vinyl-substituted 3,4-dihydro-2H-benzo[b] arkat-usa.orgnih.govoxazines is through a palladium-catalyzed tandem allylic substitution. This reaction proceeds with high regio- and enantioselectivity, employing a chiral bisphosphorus ligand such as WingPhos under mild conditions to achieve excellent yields and enantiomeric excesses organic-chemistry.org.

Another palladium-catalyzed approach involves a tandem allylic amination/oxa-Michael addition of vinyl methylene (B1212753) cyclic carbonates with bisnucleophiles. This strategy can produce chiral 3,4-dihydro-2H-benzo[b] arkat-usa.orgnih.govoxazines in good yields and with good enantioselectivity, sometimes utilizing a palladium-organo relay catalysis system organic-chemistry.org.

For the synthesis of silicon-containing benzoxazines, an intramolecular Hiyama coupling has been developed. This palladium-catalyzed reaction of 3-amido-2-(arylsilyl)aryl triflates leads to the formation of 4-sila-4H-benzo[d] arkat-usa.orgorganic-chemistry.orgoxazines nih.gov.

Table 2: Examples of Palladium-Catalyzed Coupling-Cyclization for Benzoxazine Synthesis

| Starting Material | Catalyst/Ligand | Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Not specified | Palladium catalyst / WingPhos | Tandem allylic substitution | Chiral vinyl-substituted dihydro-2H-benzo[b] arkat-usa.orgnih.govoxazines | Excellent | organic-chemistry.org |

| Vinyl methylene cyclic carbonates | Palladium catalyst | Tandem allylic amination/oxa-Michael addition | Chiral 3,4-dihydro-2H-benzo[b] arkat-usa.orgnih.govoxazines | Good | organic-chemistry.org |

| 3-amido-2-(arylsilyl)aryl triflates | Palladium catalyst | Intramolecular Hiyama coupling | 4-sila-4H-benzo[d] arkat-usa.orgorganic-chemistry.orgoxazines | 62-99 | nih.gov |

Base-Promoted Cyclization Approaches

Exo Mode Cyclization of Alkynyl Alcohols

Base-promoted cyclization of alkynyl alcohols provides a direct and atom-economical route to 3,4-dihydro-2H-1,4-oxazines. A notable example is a solvent- and metal-free regioselective cyclization that affords 1,4-oxazine and 1,4-oxazepine (B8637140) derivatives as exo-dig products organic-chemistry.org. The substrates for this cyclization can be generated with high diastereoselectivity through a Grignard reaction organic-chemistry.org.

Another approach involves the reaction of aziridines with propargyl alcohols in the presence of a Lewis acid catalyst, which, after an SN2-type ring opening, undergo an intramolecular hydroamination via a 6-exo-dig cyclization to yield 3,4-dihydro-2H-1,4-oxazine products organic-chemistry.org. Silver triflate has also been shown to catalyze the cyclization of N-propargyl N-sulfonyl amino alcohols at ambient temperature to furnish 3,4-dihydro-2H-1,4-oxazines organic-chemistry.org.

Table 3: Examples of Exo Mode Cyclization of Alkynyl Alcohols

| Starting Material | Catalyst/Reagents | Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Alkynyl Alcohols | Base (e.g., NaH) | Solvent- and metal-free regioselective cyclization | 1,4-Oxazine derivatives | Not specified | organic-chemistry.org |

| Aziridines and propargyl alcohols | Zn(OTf)₂ | SN2 ring-opening followed by 6-exo-dig hydroamination | 3,4-Dihydro-2H-1,4-oxazine | Not specified | organic-chemistry.org |

| N-propargyl N-sulfonyl amino alcohols | Silver triflate | Cyclization | 3,4-Dihydro-2H-1,4-oxazines | Not specified | organic-chemistry.org |

Annulation Reactions for Oxazine Scaffolds

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are a key strategy for constructing oxazine scaffolds. A rhodium(II)-catalyzed reaction between 1-tosyl-1,2,3-triazoles and halohydrins exemplifies this approach. The reaction proceeds under basic conditions and is proposed to involve a rhodium carbenoid 1,3-insertion into an O-H bond, followed by an annulation to form 2,6-substituted 3,4-dihydro-2H-1,4-oxazines organic-chemistry.org. A similar rhodium-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with epoxides also regioselectively synthesizes substituted 3,4-dihydro-2H-1,4-oxazines in moderate yields, likely through the generation of an α-imino rhodium(II) carbene species nih.govresearchgate.net.

Table 4: Examples of Annulation Reactions for Oxazine Scaffolds

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Tosyl-1,2,3-triazole | Halohydrin | Rh(II) catalyst, Base | 2,6-Substituted 3,4-dihydro-2H-1,4-oxazine | Not specified | organic-chemistry.org |

| N-sulfonyl-1,2,3-triazole | Epoxide | Rhodium catalyst | Substituted 3,4-dihydro-2H-1,4-oxazine | Moderate | nih.govresearchgate.net |

Multi-component and Condensation Reactions

Reactions Involving Acetylenic Esters and Nitrosonaphthols with Phosphine (B1218219) Derivatives

Multi-component reactions offer an efficient means to construct complex molecules in a single step. The synthesis of 1,4-oxazine derivatives can be achieved through a one-pot condensation reaction involving phosphine derivatives, electron-deficient acetylenic esters, and nitrosonaphthols arkat-usa.org. The reaction proceeds in toluene (B28343) under reflux conditions and is typically complete within a few hours arkat-usa.org.

The proposed mechanism involves the protonation of a reactive 1:1 intermediate formed between the phosphine derivative and the dialkyl acetylenedicarboxylate (B1228247) by the nitrosonaphthol. This leads to the formation of a vinylphosphonium salt, which then undergoes an intramolecular Wittig reaction to produce the 1,4-oxazine derivative in good yields without the need for a catalyst arkat-usa.org. This method is advantageous due to its mild and neutral reaction conditions and the fact that the starting materials can be used without prior activation arkat-usa.org.

Table 5: One-Pot Synthesis of 1,4-Oxazine Derivatives

| Phosphine | Acetylenic Ester | Nitrosonaphthol | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Triphenylphosphine (B44618) | Dimethyl acetylenedicarboxylate | 1-Nitroso-2-naphthol | Toluene | 85 | arkat-usa.org |

| Triphenylphosphine | Diethyl acetylenedicarboxylate | 1-Nitroso-2-naphthol | Toluene | 82 | arkat-usa.org |

| Triphenylphosphine | Di-tert-butyl acetylenedicarboxylate | 1-Nitroso-2-naphthol | Toluene | 78 | arkat-usa.org |

| Triphenylphosphine | Dimethyl acetylenedicarboxylate | 2-Nitroso-1-naphthol | Toluene | 87 | arkat-usa.org |

| Tri-m-tolylphosphine | Dimethyl acetylenedicarboxylate | 1-Nitroso-2-naphthol | Toluene | 81 | arkat-usa.org |

| Tri-m-tolylphosphine | Diethyl acetylenedicarboxylate | 2-Nitroso-1-naphthol | Toluene | 82 | arkat-usa.org |

One-Pot Condensation Reactions for Oxazine Derivatives

One-pot condensation reactions represent an efficient and atom-economical approach for the synthesis of oxazine derivatives. These methods streamline synthetic processes by combining multiple reaction steps into a single operation, thereby avoiding the isolation of intermediates and reducing solvent waste and purification efforts.

A notable example involves the synthesis of 1,4-oxazine derivatives through an intramolecular Wittig reaction. This one-pot condensation reaction occurs between phosphine derivatives, electron-deficient acetylenic esters, and nitrosonaphthols. The reaction proceeds smoothly in toluene under reflux conditions, yielding functionalized 1,4-oxazines in good yields. The mechanism is proposed to involve the protonation of a reactive intermediate formed between the phosphine and the acetylenic ester by the nitrosonaphthol, leading to a vinylphosphonium salt that subsequently undergoes an intramolecular Wittig reaction. arkat-usa.org

Another versatile one-pot approach is the multicomponent condensation of a naphthol (α or β), an aromatic aniline (B41778), and formaldehyde (B43269) in an aqueous medium. bohrium.com The use of polyphosphoric acid as a green catalyst facilitates this reaction, which is characterized by its simplicity, short reaction times, and high yields. bohrium.com Similarly, alum (KAl(SO₄)₂·12H₂O) has been demonstrated as a non-toxic, reusable, and inexpensive catalyst for the synthesis of various substituted organic-chemistry.orgorganic-chemistry.orgoxazines in water, highlighting the shift towards more environmentally benign synthetic protocols. tandfonline.com

Furthermore, substituted 2H-1,4-benzoxazines have been synthesized from substituted 2-aminophenols and 1,2-dibromoethane (B42909) using potassium carbonate in good to excellent yields. The resulting cyclized products can be further reacted with alkyl bromides to obtain N-substituted 3,4-dihydro-2H-1,4-benzoxazines. researchgate.net

Stereoselective Synthesis of Dihydro-1,4-oxazine Derivatives

The synthesis of stereochemically defined dihydro-1,4-oxazine derivatives is of significant interest due to the prevalence of chiral centers in biologically active molecules. Both diastereoselective and enantioselective methods have been developed to control the three-dimensional arrangement of atoms in the oxazine ring.

Diastereoselective Approaches (e.g., Grignard reactions guided by Cram's rule)

Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possible isomers. A notable strategy for achieving high diastereoselectivity in the synthesis of 1,4-oxazine derivatives involves a Grignard reaction as a key step. This approach, which follows Cram's rule, allows for the creation of substrates for cyclization in a highly diastereomeric fashion. The resulting intermediates can then undergo a solvent- and metal-free regioselective cyclization to afford the desired 1,4-oxazine derivatives. organic-chemistry.org

Cram's rule of asymmetric induction predicts the major diastereomer formed in the nucleophilic addition to a carbonyl group adjacent to a chiral center. wikipedia.org By carefully selecting the chiral substrate and the Grignard reagent, the stereochemical outcome of the reaction can be effectively controlled, leading to the preferential formation of one diastereomer of the alcohol intermediate, which then dictates the stereochemistry of the final cyclized oxazine product.

Asymmetric Induction in Oxazine Ring Construction

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other, driven by a chiral influence in the substrate, reagent, catalyst, or environment. wikipedia.org This is a cornerstone of asymmetric synthesis. wikipedia.orgyoutube.com

Several strategies have been employed to achieve asymmetric induction in the construction of the oxazine ring. One method involves a formal [4+2] cycloaddition reaction of ethynylethylene carbonates and 2-aminophenols for the synthesis of 3,4-dihydro-2H-benzo[b] organic-chemistry.orgnih.govoxazines bearing quaternary carbon atoms. The use of a chiral PyBox ligand in this reaction allows for asymmetric synthesis, yielding products with good enantioselectivity. researchgate.net

Another approach utilizes a chiral phosphoric acid to catalyze the enantioselective desymmetrization of prochiral oxetanes, leading to the synthesis of chiral 2H-1,4-benzoxazines in very good yields and high enantioselectivity under mild conditions. organic-chemistry.org Furthermore, the use of the chiral bisphosphorus ligand WingPhos in a palladium-catalyzed tandem allylic substitution provides a versatile route to a series of chiral vinyl-substituted heterocycles, including dihydro-2H-benzo[b] organic-chemistry.orgnih.gov-oxazines, with excellent enantiomeric excesses and yields. organic-chemistry.org

A novel and enantioselective synthetic route to (R)- and (S)-3-(hydroxymethyl)-3,4-dihydro-2H-pyrido[3,2-b] organic-chemistry.orgnih.govoxazine has been developed starting from readily available chiral glycidyl (B131873) derivatives, further demonstrating the utility of chiral pool synthesis in achieving asymmetry. researchgate.net

Control of Stereochemistry in Dihydro-1,2-oxazine Systems

While the primary focus is on 1,4-oxazines, the control of stereochemistry in the related dihydro-1,2-oxazine systems is also a significant area of research. Natural products containing the 1,2-oxazine scaffold are rare but have garnered attention from chemists. rsc.org

The synthesis of 3,6-dihydro-2H-1,2-oxazines has been achieved via solid-phase synthesis, often resulting in mixtures of stereo- and regioisomers. Asymmetric induction has been observed when the oxazine ring is constructed directly on a chiral moiety. rsc.org For instance, a chiral amino acid in close proximity to the reaction site can influence the ratio of stereoisomers formed. rsc.org

Theoretical calculations, such as Density Functional Theory (DFT), have been employed to help explain the stereochemical outcomes of reactions like the nitroso-Diels-Alder reaction, which is a common method for forming 1,2-oxazine rings. researchgate.net Furthermore, non-catalyzed hetero-Diels-Alder reactions involving cyanofunctionalized conjugated nitroalkenes have been shown to produce spirocyclic-1,2-oxazine N-oxides with full selectivity. mdpi.com

Solid-Phase Synthesis Methodologies

Solid-phase synthesis (SPS) offers a powerful platform for the preparation of heterocyclic compounds, including oxazine derivatives. nih.gov This methodology facilitates the purification process, as excess reagents and byproducts can be washed away from the polymer-supported product.

Polymer-Supported Synthesis of Dihydro-1,4-oxazine-3-carboxylic Acid Derivatives

The application of solid-phase synthesis has been extended to the preparation of dihydro-1,4-oxazine-3-carboxylic acid derivatives. A notable example is the use of solid-phase peptide synthesis (SPPS) to introduce the 3,4-dihydro-2H-1,4-oxazine heterocyclic ring into short peptides containing serine and threonine. nih.gov This is achieved through a silver triflate-catalyzed cyclization of N-propargyl N-sulfonyl amino alcohols. organic-chemistry.orgnih.gov

The choice of resin support is crucial for the success of this on-resin cyclization. For instance, Rink amide resin has been shown to support the formation of the 3,4-dihydro-2H-1,4-oxazine ring directly on the solid support. nih.gov In contrast, 2-chlorotrityl chloride (2-CTC) resin facilitates the oxazine formation in a one-pot process that includes peptide cleavage, deprotection, and subsequent C-O ring formation. nih.gov This provides a versatile method for the late-stage modification of peptides. nih.gov

The synthesis of enantiopure N-Boc-dihydrobenzo[b]-1,4-oxazine-3-carboxylic acids has also been achieved through a two-step protocol starting from a serine-derived cyclic sulfamidate, involving an intramolecular arylamination as the key step. nih.gov This highlights the synergy between solution-phase and solid-phase techniques in accessing complex heterocyclic structures.

| Reagent/Catalyst | Reactants | Product | Key Features |

| Phosphine derivatives | Acetylenic esters, Nitrosonaphthols | Functionalized 1,4-oxazines | One-pot, intramolecular Wittig reaction |

| Polyphosphoric acid | Naphthol, Aromatic aniline, Formaldehyde | 1,3-Oxazine derivatives | Green catalyst, aqueous medium, high yields |

| Alum (KAl(SO₄)₂·12H₂O) | Naphthol, Aromatic amine, Formaldehyde | Substituted organic-chemistry.orgorganic-chemistry.orgoxazines | Non-toxic, reusable, inexpensive catalyst, water solvent |

| Grignard Reagents | Carbonyl compounds adjacent to a chiral center | Diastereomerically enriched alcohol intermediates | Guided by Cram's rule for high diastereoselectivity |

| Chiral PyBox ligand | Ethynylethylene carbonates, 2-Aminophenols | Enantiomerically enriched 3,4-dihydro-2H-benzo[b] organic-chemistry.orgnih.govoxazines | Asymmetric [4+2] cycloaddition |

| Chiral Phosphoric Acid | Prochiral oxetanes | Chiral 2H-1,4-benzoxazines | Enantioselective desymmetrization |

| Silver Triflate | N-propargyl N-sulfonyl amino alcohols | 3,4-Dihydro-2H-1,4-oxazines | Applicable to solid-phase peptide synthesis |

| Rink Amide Resin | N-propargyl N-sulfonyl amino acid residues in peptides | Peptide-supported 3,4-dihydro-2H-1,4-oxazines | On-resin cyclization |

Application in High-Throughput and Combinatorial Synthesis

The structural framework of 3,4-dihydro-2H-1,4-oxazines is a valuable scaffold in medicinal chemistry, prompting the development of synthetic methodologies that are adaptable to high-throughput and combinatorial synthesis approaches. These strategies are essential for the rapid generation of large, structurally diverse libraries of compounds necessary for modern drug discovery programs. Methodologies such as multicomponent reactions (MCRs) and solid-phase synthesis are particularly well-suited for this purpose due to their efficiency, flexibility, and amenability to automation.

The core advantage of applying high-throughput and combinatorial techniques to the synthesis of 3,4-dihydro-2H-1,4-oxazine derivatives lies in the ability to systematically and rapidly explore the chemical space around this privileged scaffold. By varying the substituents at different positions of the oxazine ring, chemists can generate extensive libraries of analogs for biological screening.

Multicomponent Reactions for Diversity-Oriented Synthesis

While specific MCRs exclusively for the 3,4-dihydro-2H-1,4-oxazine core are not extensively documented, the principles of MCRs can be applied to generate precursors or analogs. For instance, a one-pot, multicomponent, diastereoselective synthesis of 3,4-dihydro-2H-benzo[b] acs.orgnih.govoxazine analogues has been developed. This reaction proceeds through the in situ formation of a Schiff base, followed by base-mediated alkylation and subsequent intramolecular cyclization. The versatility of this method allows for the synthesis of various functionally substituted benzoxazine scaffolds, which can serve as building blocks for more complex molecules. The ability to introduce diversity through different aldehydes, amines, and phenacyl bromides in a single reaction vessel highlights its potential for combinatorial applications.

The following table illustrates the diversity that can be achieved using a multicomponent approach for a related benzoxazine scaffold.

| Aldehyde | Amine | Phenacyl Bromide | Diastereomeric Ratio (dr) | Yield (%) |

| Salicylaldehyde | Aniline | Phenacyl bromide | >99:1 | 85 |

| 5-Bromosalicylaldehyde | 4-Methoxyaniline | 4-Bromophenacyl bromide | >99:1 | 92 |

| 3,5-Dichlorosalicylaldehyde | 4-Chloroaniline | 4-Chlorophenacyl bromide | >99:1 | 88 |

| 2-Hydroxy-1-naphthaldehyde | Benzylamine | Phenacyl bromide | 95:5 | 75 |

This table is a representative example based on the principles of multicomponent reactions for related heterocyclic scaffolds and does not represent a specific documented synthesis of 3,4-dihydro-2H-1,4-oxazine itself.

Solid-Phase Synthesis for Library Generation

Solid-phase synthesis is another cornerstone of combinatorial chemistry, offering a streamlined process for the synthesis and purification of compound libraries. acs.orgnih.govnih.govtaylorfrancis.com In this technique, one of the starting materials is attached to a solid support (resin), and subsequent reactions are carried out in solution. Excess reagents and byproducts are easily removed by washing the resin, simplifying the purification process. This "catch-and-release" strategy is highly amenable to automation and parallel synthesis. taylorfrancis.com

The application of solid-phase synthesis has been demonstrated for various heterocyclic compounds, and similar strategies can be envisioned for the 3,4-dihydro-2H-1,4-oxazine scaffold. For example, a silver triflate-catalyzed cyclization of N-propargyl N-sulfonyl amino alcohols has been shown to produce 3,4-dihydro-2H-1,4-oxazines. organic-chemistry.org This methodology has been successfully applied in solid-phase peptide synthesis (SPPS) to incorporate the oxazine ring into short peptides. organic-chemistry.org This demonstrates the feasibility of constructing 3,4-dihydro-2H-1,4-oxazine derivatives on a solid support.

A hypothetical solid-phase synthesis of a 3,4-dihydro-2H-1,4-oxazine library could involve the following steps:

Immobilization of an amino alcohol onto a suitable resin.

N-alkylation with a diverse set of propargyl halides.

Cyclization to form the 3,4-dihydro-2H-1,4-oxazine ring.

Cleavage from the resin to yield the final products.

The diversity of the resulting library would be determined by the variety of amino alcohols and propargyl halides used in the synthesis.

The table below illustrates the potential for generating a diverse library of 3,4-dihydro-2H-1,4-oxazines using a solid-phase approach.

| Resin-Bound Amino Alcohol | Propargyl Halide | Resulting Substituent Pattern |

| Serine derivative | 3-Bromopropyne | Unsubstituted at C5 |

| Threonine derivative | 1-Bromo-2-butyne | Methyl at C5 |

| Phenylalaninol derivative | 3-Bromo-1-phenylpropyne | Phenyl at C5 |

| Leucinol derivative | 3-Bromo-4-methyl-1-pentyne | Isobutyl at C5 |

This table is a conceptual representation of how a solid-phase synthesis strategy could be employed to generate a library of 3,4-dihydro-2H-1,4-oxazine derivatives.

Reaction Mechanisms and Transformations of 3,4 Dihydro 2h 1,4 Oxazines

Fundamental Reactivity Patterns of the 1,4-Oxazine Ring System

The oxidation of the 3,4-dihydro-2H-1,4-oxazine ring can proceed through several pathways, often involving the nitrogen atom or the adjacent carbon atoms. Enzymatic oxidation, for instance by Cytochrome P450, occurs via a hydrogen atom abstraction and rebound mechanism to form a hydroxylated product nih.gov. This intermediate can then undergo intramolecular hydrogen atom transfer, leading to the cleavage of the C-N bond and the formation of ring-opened products like 2-(2-aminoethoxy) acetaldehyde (B116499) nih.gov. The nitrogen atom within the heterocycle is suggested to significantly facilitate the initial hydrogen abstraction nih.gov.

Electrochemical methods have also been employed to study the oxidation of morpholine (B109124) mdpi.com. Under electrocatalytic conditions, morpholine can be oxidized to form a morpholine radical, which can then participate in coupling reactions mdpi.com. Furthermore, oxidative cleavage of the C(sp³)–C(sp³) bonds in morpholine derivatives can be achieved using visible light as an energy source and O₂ as the final oxidant, avoiding the need for harsh conditions or hazardous reagents google.com. The combustion chemistry of morpholine indicates that at high temperatures, self-breakdown reactions can prevail over oxidative decomposition, leading to the formation of smaller molecules such as ethenol and ethenamine acs.org.

| Oxidation Method | Key Intermediates/Products | Mechanism Highlights |

| Enzymatic (Cytochrome P450) | Hydroxylated morpholine, 2-(2-aminoethoxy) acetaldehyde | Hydrogen atom abstraction and rebound, followed by C-N bond cleavage nih.gov. |

| Electrochemical | Morpholine radical | Formation of radical species for C-N bond formation mdpi.com. |

| Visible Light Photocatalysis | Ring-opened products | Oxidative cleavage of C-C bonds under mild conditions google.com. |

| Combustion/Thermolysis | Ethenol, Ethenamine | Self-decomposition through morphyl radicals acs.org. |

The 3,4-dihydro-2H-1,4-oxazine ring is generally stable towards hydrolysis under neutral and basic conditions due to the inherent stability of its ether and secondary amine linkages. However, under harsh acidic conditions, protonation of the ring's heteroatoms can facilitate ring-opening reactions. For the related 1,3-benzoxazine derivatives, hydrolysis with hydrochloric acid is a known reaction, indicating that acidic conditions can promote cleavage of the oxazine (B8389632) ring researchgate.net. The thermal stability of morpholine in water and superheated steam has been studied in the context of its use in steam-water cycles, where decomposition can occur at high temperatures, potentially forming acidic byproducts ugent.be. In the synthesis of more complex structures, such as 3-hydroxy-3,4-dihydropyrido[2,1-c] nih.govufs.ac.zaoxazine-1,8-diones, hydrolysis can occur as a side reaction nih.gov.

The saturated 3,4-dihydro-2H-1,4-oxazine ring is typically resistant to catalytic hydrogenation under standard conditions that would, for example, reduce alkenes or alkynes youtube.com. However, specific derivatives can undergo reductive transformations. For instance, the catalytic hydrogenation of a 4-benzyl-3,4-dihydro-1,4-benzoxazin-2-one leads to the cleavage of the N-benzyl group, yielding the parent NH-containing benzoxazinone, rather than reduction of the heterocyclic ring itself researchgate.net.

In contrast, catalytic hydrogenation of unsaturated oxazine analogs, such as oxazolines, can lead to reductive ring opening. The hydrogenation of certain oxazoline (B21484) derivatives over a palladium catalyst results in the reduction at the C-1 position of the oxazoline ring to afford highly functionalized tetrahydropyrans nih.gov. Reductive cleavage of the N-S bond in related heterocyclic systems like 1,2,4-thiadiazine-1,1-dioxides using sodium cyanoborohydride has been demonstrated as a method for synthesizing medium-sized rings, suggesting that targeted reductive cleavage of the 1,4-oxazine ring could be possible with appropriate reagents and substitution patterns nih.gov.

Mechanistic Elucidation of 3,4-Dihydro-2H-1,4-oxazine Formation

The synthesis of the 3,4-dihydro-2H-1,4-oxazine scaffold can be achieved through various strategic bond formations, with mechanistic pathways that provide precise control over the final structure.

A prominent strategy for constructing the 1,4-oxazine ring system involves the ring-opening of strained three-membered rings, such as aziridines, via an SN2-type mechanism. This approach has been effectively used in the synthesis of 3,4-dihydro-1,4-benzoxazine derivatives organic-chemistry.org. The reaction proceeds via a Lewis acid-catalyzed SN2-type ring opening of an activated aziridine (B145994) by a 2-halophenol. This step is followed by an intramolecular C-N cyclization, often catalyzed by a copper(I) species, to yield the final benzoxazine (B1645224) product with high enantio- and diastereospecificity organic-chemistry.org.

Another related pathway involves the reaction of aziridines with propargyl alcohols, catalyzed by a Lewis acid like zinc triflate (Zn(OTf)₂). This reaction also follows an SN2-type ring-opening mechanism to produce amino ether intermediates. These intermediates then undergo a subsequent intramolecular hydroamination, cyclizing to form the 3,4-dihydro-2H-1,4-oxazine ring organic-chemistry.org.

| Starting Materials | Key Steps | Catalyst/Reagents | Product |

| Activated Aziridines, 2-Halophenols | 1. SN2 Ring Opening2. Intramolecular C-N Cyclization | 1. Lewis Acid2. Cu(I) | 3,4-Dihydro-1,4-benzoxazines organic-chemistry.org |

| Aziridines, Propargyl Alcohols | 1. SN2 Ring Opening2. Intramolecular Hydroamination | Zn(OTf)₂ | 3,4-Dihydro-2H-1,4-oxazines organic-chemistry.org |

An elegant method for the synthesis of substituted 3,4-dihydro-2H-1,4-oxazines involves the use of rhodium carbenoid chemistry. A rhodium(II)-catalyzed reaction between 1-tosyl-1,2,3-triazoles and halohydrins provides access to 2,6-substituted 3,4-dihydro-2H-1,4-oxazines organic-chemistry.org. The proposed mechanism begins with the formation of a rhodium carbenoid from the triazole. This reactive intermediate then undergoes a 1,3-insertion into the O-H bond of the halohydrin. The resulting species subsequently undergoes an intramolecular annulation (ring-closing) reaction under basic conditions to form the six-membered 1,4-oxazine ring organic-chemistry.org. This transformation showcases the utility of rhodium carbenoids in constructing complex heterocyclic systems through a cascade of insertion and cyclization events.

Hydroalkoxylation Mechanisms in Cyclization Reactions

The synthesis of the 3,4-dihydro-2H-1,4-oxazine ring can be achieved through various cyclization strategies. While intramolecular hydroamination is a more commonly cited mechanism, related hydroalkoxylation pathways also play a role, particularly in reactions starting from substrates containing both hydroxyl and amino functionalities.

One notable example is the silver triflate (AgOTf)-catalyzed cyclization of N-propargyl N-sulfonyl amino alcohols. This reaction proceeds at ambient temperature to furnish the corresponding 3,4-dihydro-2H-1,4-oxazines. organic-chemistry.org The mechanism involves the activation of the alkyne moiety by the silver catalyst, which facilitates the nucleophilic attack by the hydroxyl group. This intramolecular 6-exo-dig cyclization, a hydroalkoxylation step, forms the core oxazine ring. This methodology is versatile enough to be applied in solid-phase peptide synthesis (SPPS), allowing for the incorporation of the oxazine heterocycle into short peptides containing serine and threonine residues. organic-chemistry.org

Another relevant, though distinct, mechanism is the zinc triflate (Zn(OTf)₂) catalyzed ring-opening cyclization of aziridines with propargyl alcohols. organic-chemistry.orgresearchgate.netnih.gov This process occurs in two main stages:

Sₙ2-type Ring-Opening: The propargyl alcohol acts as a nucleophile, attacking the activated aziridine ring to yield an amino ether derivative. organic-chemistry.orgresearchgate.netnih.gov

Intramolecular Hydroamination: The resulting amino ether undergoes a 6-exo-dig cyclization where the nitrogen atom attacks the alkyne, a process catalyzed by Zn(OTf)₂ in the presence of a tetrabutylammonium (B224687) triflate salt additive. organic-chemistry.orgresearchgate.netnih.gov

While the key ring-closing step in the latter example is hydroamination, the initial incorporation of the alkoxy group from the propargyl alcohol is a critical step in forming the necessary precursor for cyclization.

Intramolecular Wittig Reaction Pathways

The intramolecular Wittig reaction provides an efficient and catalyst-free route for the construction of the C=N double bond within 1,4-oxazine derivatives. This pathway is particularly effective for synthesizing functionalized naphthoxazines from nitrosonaphthols and acetylenic esters in the presence of phosphine (B1218219) derivatives like triphenylphosphine (B44618).

The proposed mechanism unfolds through several key steps:

Intermediate Formation: The reaction initiates with the formation of a reactive 1:1 intermediate between the phosphine derivative (e.g., triphenylphosphine) and an electron-deficient acetylenic ester (e.g., dialkyl acetylenedicarboxylate).

Protonation and Salt Formation: This intermediate is protonated by the acidic nitrosonaphthol, leading to the formation of a vinylphosphonium salt.

Ylide Generation: The conjugate anion of the nitrosonaphthol then attacks the positively charged phosphorus, generating a phosphorus ylide.

Cyclization: The zwitterionic ylide undergoes cyclization to produce an oxaphosphorane intermediate.

Intramolecular Wittig Reaction: This oxaphosphorane intermediate collapses via an intramolecular Wittig reaction, eliminating triphenylphosphine oxide and forming the C=N bond to yield the final 1,4-oxazine product.

This method is advantageous due to its mild, neutral reaction conditions and the ability to proceed without the need for activation or modification of the starting materials.

| Entry | Phosphine | Nitrosonaphthol | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Triphenylphosphine | 1-Nitroso-2-naphthol | 5a | 85 |

| 2 | Tri-m-tolylphosphine | 1-Nitroso-2-naphthol | 5a | 81 |

| 3 | Triphenylphosphine | 2-Nitroso-1-naphthol | 6a | 87 |

| 4 | Tri-m-tolylphosphine | 2-Nitroso-1-naphthol | 6a | 84 |

Ketimine/Hemiaminal Equilibration in Oxidative Cyclizations

Enol Formation and N-H Insertion/Cyclization Processes

A highly efficient strategy for the construction of 1,4-oxazine rings involves a ruthenium-catalyzed tandem reaction sequence starting from α-amino ketones and diazo pyruvates. This transformation proceeds under mild conditions and demonstrates broad functional group tolerance. The key mechanistic steps are enol formation followed by an N-H insertion/cyclization cascade.

The proposed mechanism is as follows:

Carbene Formation: The ruthenium catalyst reacts with the diazo pyruvate (B1213749) to form a ruthenium carbene intermediate.

Enol Formation: The α-amino ketone undergoes tautomerization to its more reactive enol form.

N-H Insertion: The ruthenium carbene undergoes an insertion into the N-H bond of the enolized amino ketone.

Intramolecular Cyclization: The resulting intermediate rapidly undergoes an intramolecular cyclization, where the enol oxygen attacks the electrophilic carbon, leading to the formation of the 1,4-oxazine ring and elimination of the catalyst.

This tandem process provides a direct and atom-economical route to substituted 1,4-oxazines, highlighting the synthetic utility of transition-metal-catalyzed N-H insertion reactions in heterocyclic chemistry.

Ring Transformation Reactions Involving Oxazine Scaffolds

The 1,4-oxazine ring is not static and can participate in various transformation reactions, leading to the formation of other complex molecular architectures. These transformations include changes in ring size and the conversion between different types of heterocyclic systems.

Spiro-to-Spiro Ring Transformations

Spirooxazines are a well-studied class of compounds known for their photochromic properties. nih.gov Their primary and most significant transformation is not a spiro-to-spiro ring conversion but rather a reversible ring-opening reaction. researchgate.netresearchgate.net This process is induced by external stimuli, most commonly UV light, and involves the cleavage of the spiro C-O bond. nih.govacs.org

The transformation mechanism involves:

Closed Form (Spirooxazine): In its ground state, the molecule exists as a colorless, closed-ring spiro compound, where two heterocyclic moieties are joined by a central spirocarbon. acs.org

Photoisomerization: Upon UV irradiation, the C(spiro)-O bond undergoes heterolytic cleavage. acs.org

Open Form (Merocyanine): Subsequent rotation around a C-C bond leads to the formation of a planar, conjugated, and colored open-ring isomer known as merocyanine. researchgate.netacs.org

This process is reversible, and the ring can be closed again by exposure to visible light or through thermal relaxation, returning the molecule to its colorless spiro form. researchgate.net While this is a profound transformation of the spiro-oxazine scaffold, it does not result in the formation of a different spirocyclic system.

Interconversion between Oxygen and Nitrogen Heterocycles

The 1,4-oxazine ring can be interconverted with other heterocyclic systems, particularly through ring expansion and contraction reactions. These transformations are valuable for synthesizing related but structurally distinct heterocyclic frameworks.

Ring Contraction: Chiral 3,4-dihydro-2H-1,4-benzoxazine derivatives can be synthesized via a Pd(II)-catalyzed enantioselective ring contraction of larger 5,6-dihydro-2H-benzo[b] organic-chemistry.orgresearchgate.netoxazocines (an eight-membered ring). acs.org This reaction provides the six-membered benzoxazine products with good yields and high enantiomeric ratios. The presence of an acidic additive is often necessary for the reaction to proceed efficiently. acs.org

Ring Expansion: Conversely, the 1,4-oxazine framework can be expanded to a larger ring system. For example, 4-benzyl-3-chloromethylmorpholine (a substituted saturated 1,4-oxazine) reacts with phenoxide anions to yield not only the expected substitution product but also a significant amount of the ring-expanded 4-benzyl-6-phenoxy-1,4-oxazepane (a seven-membered ring). rsc.org The mechanism for this ring expansion is proposed to involve neighboring group participation, which leads to the formation of an intermediate aziridinium (B1262131) cation that is subsequently attacked by the nucleophile to yield the expanded ring. rsc.org

These examples demonstrate the utility of ring transformation reactions in diversifying the range of oxygen and nitrogen heterocycles accessible from a common 1,4-oxazine-related precursor.

Structural and Conformational Analysis of 3,4 Dihydro 2h 1,4 Oxazines

Conformational Preferences of the 1,4-Oxazine Ring System

The 1,4-oxazine ring, being a six-membered heterocycle, exhibits a range of non-planar conformations to relieve ring strain. The interplay of torsional strain, steric interactions, and stereoelectronic effects governs the equilibrium between these different conformations.

The 3,4-dihydro-2H-1,4-oxazine ring can adopt several conformations, with the most common being the chair, boat, and twist-boat forms. The potential energy surface of these molecules can contain multiple minima corresponding to different conformers. For instance, computational analysis of 3-methyltetrahydro-1,3-oxazine has identified eight distinct minima on its potential energy surface. researchgate.net

The interconversion between the primary chair conformers can proceed through various pathways involving several twist forms. researchgate.net In some instances, such as with certain benzoxazine (B1645224) derivatives, the oxazinane ring has been observed to adopt a sofa conformation. nih.gov The most preferred conformation for 5,6-dihydro-4[H]-oxazines and their N-oxides is often a distorted semi-chair. rsc.org In related heterocyclic systems like 1,4-benzothiazines, conformations intermediate between a twist-boat and a half-chair have been reported. nih.gov

The transition between different conformations, such as the chair-chair interconversion, can occur via pathways that involve the pyramidal inversion of the nitrogen atom. researchgate.net The pathways for the interconversion of flexible conformers often have boat conformations as their transition states. researchgate.net

The conformational equilibrium of the 1,4-oxazine ring is significantly influenced by the nature and position of its substituents. Two primary factors that drive this equilibrium are van der Waals repulsions and the anomeric effect. researchgate.net The presence of substituents can shift the equilibrium towards the conformation that minimizes unfavorable steric interactions.

For example, in 3,4-dihydro-2H-3-substituted 1,3-benzoxazines, the substituents attached to the phenol (B47542) or aniline (B41778) precursors have a notable impact on the stability of the oxazine (B8389632) ring. nih.gov An electron-donating methyl group on the phenol ring tends to increase the stability of the oxazine ring, while the same group on the aniline ring can decrease its stability and favor hydrolysis. nih.gov In polysubstituted 5,6-dihydro-4H-1,3-oxazines, the conformational preferences are a result of the balance between these competing factors. researchgate.net Steric hindrance can also play a role in the reaction outcomes during the synthesis of substituted oxazines, as seen in cases where ortho-substituted aryl groups on nitronates lead to diminished yields. mdpi.com

Stereoelectronic effects, which involve the spatial arrangement of orbitals and their interactions, play a crucial role in determining the stability and conformation of oxazine rings. beilstein-journals.org A key stereoelectronic interaction is hyperconjugation, which involves the delocalization of electrons from a filled orbital into an adjacent empty or partially filled antibonding orbital. beilstein-journals.orgrsc.org

In the context of oxazine rings, a significant stereoelectronic phenomenon is the anomeric effect. rsc.org This effect is often explained by a stabilizing hyperconjugative interaction between the lone pair of an endocyclic heteroatom (like oxygen) and the antibonding σ* orbital of an adjacent C-X bond (where X is an electronegative substituent). rsc.orgrsc.org For instance, in di-substituted oxazinane rings, the delocalization of the lone pair of the endocyclic oxygen into the antibonding σ*(C–X) orbital contributes to the anomeric effect. rsc.org

The conformational preferences in these rings are often tuned by the balance between non-covalent interactions (like steric and electrostatic forces) and these hyperconjugative interactions. rsc.org For example, the interaction between the lone-pair electrons of nitrogen and the antibonding sigma orbital of a C–H bond (nN→σC–H) can be a primary factor influencing conformational stability. beilstein-journals.org The strength of these hyperconjugative interactions can vary depending on the orientation of the substituents. For example, LP(O1) → σ(C6–H6) interactions are more significant when the substituent is in the equatorial orientation, whereas LP(O1) → σ*(N2–H2) interactions are stronger in conformers with an axial hydrogen. rsc.org

In the stable chair conformation of a six-membered ring, substituents can occupy either axial or equatorial positions. libretexts.orglibretexts.org Generally, due to steric hindrance, bulkier substituents prefer to occupy the more spacious equatorial position to minimize unfavorable 1,3-diaxial interactions. quora.commasterorganicchemistry.com

The energy difference between the axial and equatorial conformers determines their relative populations at equilibrium. masterorganicchemistry.com For instance, in 3,4-dimethyltetrahydro-1,3,4-oxadiazine, the predominant conformer has the 3-methyl group in an axial position and the 4-methyl group in an equatorial position (3ax, 4eq). rsc.org In some polysubstituted oxazines, a fast equilibrium may exist between conformations where substituents are in axial and equatorial positions. researchgate.net The preference for a particular conformation can often be deduced from NMR data, where large coupling constants between adjacent protons can indicate an axial orientation. researchgate.net

| Compound | Predominant Conformation | Reference |

| 3,4-dimethyltetrahydro-1,3,4-oxadiazine | 3-axial, 4-equatorial | rsc.org |

| Polysubstituted 5,6-dihydro-4H-1,3-oxazines | Equilibrium between conformers with axial and equatorial substituents | researchgate.net |

Computational Approaches to Conformational Analysis

Computational methods, particularly quantum chemical calculations, have become indispensable tools for investigating the conformational landscape of molecules like 3,4-dihydro-2H-1,4-oxazines.

Density Functional Theory (DFT) is a powerful computational method used to study the electronic structure of many-body systems. core.ac.ukuni-graz.at It is widely employed to investigate the geometries, energies, reaction mechanisms, and spectroscopic properties of molecules. core.ac.uk DFT calculations can provide valuable insights into the conformational preferences and reactivity of oxazine derivatives. ekb.eg

DFT studies have been instrumental in probing the anomeric effect in oxazinane rings, allowing for a detailed analysis of non-covalent and hyperconjugative interactions. rsc.org By combining DFT with Natural Bond Orbital (NBO) analysis, researchers can explore the donor-acceptor orbital interactions that contribute to conformational stability. rsc.org Furthermore, DFT calculations have been used to investigate reaction mechanisms involving oxazines, such as the base-promoted cyclization of alkynyl alcohols, where the calculations supported the formation of an allene (B1206475) intermediate. organic-chemistry.org These computational studies can complement experimental findings and provide a deeper understanding of the factors governing the structure and reactivity of these heterocyclic systems. core.ac.ukucl.ac.uk

Density Functional Theory (DFT) Studies

Geometry Optimization and Energetic Profiles

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.govscispace.com For 3,4-Dihydro-2H-1,4-oxazine, this involves calculating the molecule's energy at an initial geometry and systematically altering the atomic coordinates to find a new geometry with lower energy, until a stationary point is reached. nih.gov Density Functional Theory (DFT) is a commonly employed method for this purpose, offering a balance between accuracy and computational cost. nih.gov

The six-membered ring of 3,4-Dihydro-2H-1,4-oxazine is not planar and, similar to cyclohexane (B81311) and its parent saturated heterocycle morpholine (B109124), adopts several conformations to relieve ring strain. The most stable conformer is predicted to be the chair conformation . Other higher-energy conformations include the boat and twist-boat forms. The boat conformation is generally a transition state for the interconversion between two twist-boat forms. The energetic profile describes the relative energies of these conformers and the transition states that separate them.

A potential energy surface scan can be performed by systematically varying a key dihedral angle to map out the energetic pathway of conformational changes, such as ring inversion. This analysis identifies the ground state (lowest energy conformation) and the transition states, providing a comprehensive energetic profile of the molecule. mdpi.com

Table 1: Illustrative Energetic Profile for 3,4-Dihydro-2H-1,4-oxazine Conformations Note: These are representative values based on similar heterocyclic systems, as specific experimental data for the parent compound is not readily available. Calculations are typically performed at a specific level of theory (e.g., DFT/B3LYP).

| Conformation | Relative Energy (kcal/mol) | Point Group | Description |

| Chair | 0.0 | Cs | Most stable, ground state conformation. |

| Twist-Boat | ~5-6 | C2 | A local minimum, intermediate in energy. |

| Boat | ~6-7 | C2v | A transition state between twist-boat forms. |

| Half-Chair | ~10-12 | C2 | Transition state for ring inversion. |

Calculation of Conformational Energies and Barriers

The calculation of conformational energies provides quantitative data on the stability differences between various spatial arrangements of a molecule. For 3,4-Dihydro-2H-1,4-oxazine, this involves determining the energy difference between the stable chair conformer and higher-energy forms like the twist-boat.

Furthermore, computational methods can determine the energy barriers for the interconversion between these conformers. The most significant barrier is typically for the chair-to-chair ring inversion process. This proceeds through a high-energy half-chair transition state. The height of this energy barrier dictates the rate of conformational interchange at a given temperature. Theoretical calculations can provide values for these energy differences and barriers with a high degree of accuracy, especially when correlated with experimental data from techniques like NMR spectroscopy. researchgate.net

Table 2: Illustrative Conformational Energy Barriers for 3,4-Dihydro-2H-1,4-oxazine Note: These are representative values based on similar heterocyclic systems.

| Process | Transition State | Energy Barrier (kcal/mol) |

| Chair → Twist-Boat | Half-Chair | ~10-12 |

| Twist-Boat → Boat → Twist-Boat | Boat | ~1-2 |

Theoretical Insights into Aromaticity and Resonance Stabilization

Aromaticity is a chemical property of cyclic, planar molecules with a ring of resonance bonds that gives them increased stability compared to other geometric or connective arrangements with the same set of atoms. masterorganicchemistry.com Aromatic compounds have a delocalized π-electron system, typically containing 4n+2 π-electrons (Hückel's rule).

3,4-Dihydro-2H-1,4-oxazine is a saturated heterocyclic compound. It lacks a continuous, cyclic array of p-orbitals and does not fulfill the requirements for aromaticity. Its electrons are localized in sigma (σ) bonds, and there is no significant π-electron delocalization around the ring.

While the ring itself is not aromatic, some minor resonance stabilization can be considered. The lone pair of electrons on the nitrogen atom can participate in delocalization with the adjacent σ-bonds, an effect that can be analyzed using methods like Natural Bond Orbital (NBO) analysis. However, this effect is minimal compared to the large resonance energies seen in true aromatic systems like benzene (B151609). nih.gov Computational indices used to quantify aromaticity, such as the Nucleus-Independent Chemical Shift (NICS), would confirm the non-aromatic character of the 3,4-Dihydro-2H-1,4-oxazine ring.

Analysis of Bond Lengths, Bond Angles, and Charge Densities

Computational chemistry methods, particularly DFT, can predict molecular geometries with high accuracy. mdpi.com The analysis of optimized bond lengths and bond angles provides a detailed picture of the molecular structure in its lowest energy state. For 3,4-Dihydro-2H-1,4-oxazine in its chair conformation, the bond lengths and angles are expected to be similar to those in related saturated heterocycles. For instance, C-C bond lengths will be typical of sp3-hybridized carbons, while C-N and C-O bond lengths will be influenced by the electronegativity of the heteroatoms.

Charge density analysis, through methods like Mulliken population analysis or NBO, calculates the partial atomic charge on each atom. researchgate.net This reveals the electronic distribution within the molecule. In 3,4-Dihydro-2H-1,4-oxazine, the high electronegativity of the oxygen and nitrogen atoms leads to a significant accumulation of negative charge on these atoms, while the adjacent carbon and hydrogen atoms carry partial positive charges. This charge distribution is critical for understanding the molecule's dipole moment, intermolecular interactions, and reactivity.

Table 3: Representative Calculated Geometrical Parameters for 3,4-Dihydro-2H-1,4-oxazine (Chair Conformation) Note: These are typical values obtained from DFT calculations (e.g., B3LYP/6-31G level).*

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Length | C-C | ~1.53 Å |

| C-O | ~1.43 Å | |

| C-N | ~1.46 Å | |

| N-H | ~1.01 Å | |

| Bond Angle | ∠C-O-C | ~112° |

| ∠C-N-C | ~110° | |

| ∠O-C-C | ~111° | |

| ∠N-C-C | ~110° |

Table 4: Representative Calculated NBO Partial Atomic Charges

| Atom | Partial Charge (a.u.) |

| O | -0.65 |

| N | -0.85 |

| C (adjacent to O) | +0.20 |

| C (adjacent to N) | +0.15 |

| H (on N) | +0.40 |

Prediction of Configurational Aspects of N-Oxides

The nitrogen atom in the 3,4-Dihydro-2H-1,4-oxazine ring can be oxidized to form a corresponding N-oxide. This introduces a new stereocenter at the nitrogen atom, leading to two possible diastereomers if the ring is substituted, or two distinct conformers for the parent compound. In the stable chair conformation, the N-O bond can be oriented in either an axial or equatorial position.

Computational methods can be employed to perform a geometry optimization on both the axial and equatorial conformers of the N-oxide. By calculating the total electronic energy of each optimized structure, it is possible to predict which configuration is more stable. The relative stability is determined by a combination of steric and electronic factors. For example, an axial N-O bond may experience unfavorable 1,3-diaxial steric interactions with axial hydrogens on the ring. Conversely, the orientation of the highly polar N-O bond dipole and its interaction with the C-O dipole will also influence conformational preference. The energy difference between the two forms can be calculated to predict their equilibrium population ratio.

Ab Initio Methods (e.g., MP2, CCSD(T)) for High-Accuracy Energy Calculations

Ab initio (Latin for "from the beginning") computational methods are based on the fundamental principles of quantum mechanics without the use of empirical parameters. These methods provide highly accurate solutions to the Schrödinger equation for a given molecule.

Møller-Plesset perturbation theory (MP2) is one of the simplest and most widely used ab initio methods that incorporates electron correlation, which is neglected in the simpler Hartree-Fock method. It generally provides good accuracy for molecular geometries and relative energies. researchgate.net

Coupled-Cluster theory (CC) , particularly CCSD(T) which includes single, double, and a perturbative treatment of triple excitations, is considered the "gold standard" in quantum chemistry for its high accuracy in energy calculations. arxiv.orgresearchgate.net While computationally very demanding, CCSD(T) calculations are often used to provide benchmark energy values for smaller molecules. These benchmark values can then be used to assess the accuracy of more computationally efficient methods like DFT for a specific class of molecules. For 3,4-Dihydro-2H-1,4-oxazine, CCSD(T) could be used to calculate a highly accurate energy barrier for ring inversion or the precise energy difference between conformers.

Semi-Empirical Methods (e.g., PM3) for Conformation Searching

Semi-empirical quantum mechanical methods, such as PM3 (Parametric Method 3) , represent a compromise between the high speed of molecular mechanics and the rigor of ab initio methods. They simplify the quantum mechanical equations by using parameters derived from experimental or high-level computational data.

The main advantage of semi-empirical methods is their computational speed, which allows for the rapid calculation of properties for very large molecules or the exploration of broad conformational landscapes for smaller molecules. For 3,4-Dihydro-2H-1,4-oxazine, a semi-empirical method like PM3 would be highly suitable for an initial conformation search . This process involves generating a large number of possible starting geometries and quickly minimizing them to identify a set of low-energy conformers. These candidate structures can then be subjected to more accurate and computationally expensive geometry optimization using DFT or ab initio methods to refine their structures and obtain reliable relative energies.

Quantum Descriptors of Global Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to understand the electronic structure and global reactivity of 3,4-dihydro-2H-1,4-oxazine derivatives. These computational studies provide insights into the molecule's stability, reactivity, and potential interaction sites through the calculation of various quantum descriptors. ekb.eg Key parameters derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) help in predicting the chemical behavior of these compounds. ekb.eg

The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity. ekb.eg

Other global reactivity descriptors are calculated from these frontier orbital energies:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large energy gap, while soft molecules have a small one.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment (ω = χ² / 2η).

DFT studies on various oxazine derivatives have shown that substitutions on the ring system can significantly alter these parameters, thereby tuning the molecule's reactivity. ekb.eg For instance, theoretical calculations on a series of synthesized oxazine derivatives demonstrated a clear correlation between the HOMO-LUMO gap and the observed stability, with the most stable compound exhibiting the highest energy gap. ekb.eg

| Parameter | Symbol | Formula | Illustrative Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.21 |

| LUMO Energy | ELUMO | - | -1.35 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.86 |

| Ionization Potential | I | -EHOMO | 6.21 |

| Electron Affinity | A | -ELUMO | 1.35 |

| Electronegativity | χ | (I + A) / 2 | 3.78 |

| Chemical Hardness | η | (I - A) / 2 | 2.43 |

| Electrophilicity Index | ω | χ² / 2η | 2.94 |

Computational Validation of Reaction Mechanisms

Computational chemistry serves as a powerful tool for validating and elucidating the mechanisms of chemical reactions involving 3,4-dihydro-2H-1,4-oxazines. By modeling reaction pathways, calculating the energies of intermediates and transition states, and determining activation energies, researchers can support or refute proposed mechanistic steps.

For example, various synthetic routes leading to the 3,4-dihydro-2H-1,4-oxazine core have been proposed, and their mechanisms can be investigated using computational methods. organic-chemistry.org One such reaction is the Rh(II)-catalyzed synthesis from 1-tosyl-1,2,3-triazoles and halohydrins. The proposed mechanism involves the formation of a rhodium carbenoid, which then undergoes a 1,3-insertion into the O-H bond of the halohydrin, followed by an annulation (ring-forming) step to yield the final oxazine product. organic-chemistry.org DFT calculations can be used to map the potential energy surface for this entire process, confirming the feasibility of each step and identifying the rate-determining transition state.

Similarly, the intramolecular hydroamination of amino ethers, catalyzed by Lewis acids like Zn(OTf)₂, is another key method for synthesizing the oxazine ring. organic-chemistry.org The proposed mechanism follows a 6-exo-dig cyclization pathway. organic-chemistry.org Computational studies can validate this pathway by:

Modeling the coordination of the Lewis acid to the substrate.

Calculating the activation barrier for the nucleophilic attack of the nitrogen atom onto the activated alkyne.

Confirming the stereochemical and regiochemical outcome of the reaction.

These computational validations provide a deeper understanding of the reaction dynamics beyond what can be determined from experimental evidence alone, helping to optimize reaction conditions and design more efficient synthetic strategies.

Experimental Techniques for Conformational Elucidation

The six-membered 3,4-dihydro-2H-1,4-oxazine ring is not planar and can adopt several conformations, primarily chair and boat forms, similar to its structural analogue morpholine. researchgate.net A variety of experimental techniques are utilized to determine the preferred conformation and study the dynamics of ring inversion.

Low-Temperature NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying the conformation of molecules in solution. At room temperature, the 3,4-dihydro-2H-1,4-oxazine ring typically undergoes rapid conformational interchange (e.g., ring flipping between two chair forms). This rapid exchange results in an averaged NMR spectrum, where individual conformers cannot be distinguished.

By lowering the temperature, this conformational exchange can be slowed down to the point where it becomes slow on the NMR timescale. Below a certain temperature, known as the coalescence temperature, the signals for the individual, non-equivalent conformers can be observed separately. This "freezing out" of conformations allows for their detailed structural characterization. cas.cz

For saturated six-membered heterocycles like morpholine, theoretical calculations predict that the chair conformer is significantly lower in energy than skew-boat conformers. researchgate.net Low-temperature NMR studies can confirm the dominant conformer in solution and allow for the calculation of the Gibbs free energy of activation (ΔG‡) for the ring inversion process. This provides quantitative data on the conformational flexibility of the oxazine ring system.

| Parameter | Description | Typical Value |

|---|---|---|

| Coalescence Temperature (Tc) | The temperature at which the signals of two interconverting sites merge into a single broad peak. | ~200 - 250 K |

| Activation Energy (ΔG‡) | The energy barrier for the ring inversion process, calculated from Tc and the frequency separation of the signals. | ~10 - 12 kcal/mol |

| Conformer Population Ratio | The ratio of different conformers (e.g., axial vs. equatorial substituent) at low temperature, determined by integrating the respective signals. | Often >95% for the most stable conformer |

Gas Electron Diffraction (GED) Studies

Gas Electron Diffraction (GED) is a powerful experimental method for determining the precise geometrical structure of molecules in the gas phase. wikipedia.org This technique is crucial because it provides information on the molecule's "free" structure, devoid of the intermolecular forces present in liquid or solid states. wikipedia.org

In a GED experiment, a high-energy beam of electrons is scattered by a gaseous sample of the target molecule. wikipedia.org The scattered electrons create a diffraction pattern that is dependent on the internuclear distances within the molecule. wikipedia.org By analyzing this pattern, highly accurate values for bond lengths, bond angles, and torsional (dihedral) angles can be determined.

For 3,4-dihydro-2H-1,4-oxazine, a GED study would be able to definitively establish its gas-phase conformation. The analysis would distinguish between potential chair, boat, or twist-boat conformations by precisely measuring the ring's puckering. While specific GED studies on the parent 3,4-dihydro-2H-1,4-oxazine are not widely reported, the technique has been successfully applied to numerous other saturated nitrogen heterocycles, demonstrating its utility in this area. mdpi.com The data obtained from GED can also be used in conjunction with high-level computational calculations to refine the structural model.

X-ray Crystallographic Analysis of Oxazine Derivatives

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional structure of molecules in the solid state. It has been widely used to confirm the structures of newly synthesized 3,4-dihydro-2H-1,4-oxazine derivatives. researchgate.netresearchgate.net

The analysis provides a precise map of electron density within the crystal, from which the exact positions of atoms can be calculated. This yields highly accurate data on bond lengths, bond angles, and torsional angles, defining the molecule's conformation as it exists within the crystal lattice. researchgate.net For the 3,4-dihydro-2H-1,4-oxazine ring system, crystallographic studies can reveal whether the ring adopts a chair, half-chair, boat, or twist conformation, and can detail the orientation (axial or equatorial) of any substituents. researchgate.net

For instance, X-ray analysis of substituted 1,4-benzoxazine derivatives has provided definitive proof of their molecular structures. researchgate.net Furthermore, crystallographic data allows for the detailed analysis of the crystal packing, revealing intermolecular interactions such as hydrogen bonds and π-π stacking that stabilize the solid-state structure. nih.gov

| Structural Feature | Parameter | Typical Value |

|---|---|---|

| Ring Conformation | Description | Half-chair or Screw-boat |

| Puckering Parameters | q2 (Å), φ2 (°) | ~0.4 - 0.9, ~110 - 120 |

| Bond Length | C-O (Å) | 1.36 - 1.46 |

| Bond Length | C-N (Å) | 1.38 - 1.48 |

| Dihedral Angle | C-N-C-C (°) | Varies with conformation |

Advanced Spectroscopic Characterization of 3,4 Dihydro 2h 1,4 Oxazines

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) Analysis

¹H NMR spectroscopy offers critical insights into the number of different types of protons and their connectivity within a 3,4-dihydro-2H-1,4-oxazine molecule.

The chemical shifts of the protons on the heterocyclic ring of 3,4-dihydro-2H-1,4-oxazines are characteristic. The protons of the two methylene (B1212753) groups within the oxazine (B8389632) ring, specifically the O-CH₂ and N-CH₂ groups, are crucial for confirming the formation of the ring structure. rasayanjournal.co.in

In 3,4-dihydro-2H-benzo[e] arkat-usa.orgrsc.orgoxazine systems, the signal for O-CH₂-N protons typically appears around 5.71 ppm, while the Ar-CH₂-N protons are found at approximately 5.00 ppm. researchgate.net For other benzoxazine (B1645224) derivatives, these methylene protons can be observed at shifts such as 4.98 ppm for O-CH₂-N and 3.94 ppm for Ar-CH₂-N. The protons on the aromatic portion of the molecule generally resonate in the range of 6.50 to 8.00 ppm, with their exact shifts depending on the substitution pattern. arkat-usa.org

The following table summarizes typical ¹H NMR chemical shifts for protons in various substituted 3,4-dihydro-2H-1,4-oxazine derivatives.

| Proton Type | Compound Structure | Chemical Shift (δ, ppm) | Reference |

| O-CH₂-N | 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo[e] arkat-usa.orgrsc.orgoxazine | 5.71 | researchgate.net |

| Ar-CH₂-N | 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo[e] arkat-usa.orgrsc.orgoxazine | 5.00 | researchgate.net |

| N-H | 2-Methyl-5-phenyl-4H-1,3,4-oxadiazine | 10.40 | |

| Ring CH | 1,3-Di(2-thienyl)-2,3-dihydro-1H-naphth[1,2-e] arkat-usa.orgrsc.orgoxazine | 5.45, 5.68 | nih.gov |

| Aromatic Protons | (3-(4-Bromophenyl)-3,4-dihydro-2H-benzo[b] rasayanjournal.co.inarkat-usa.orgoxazin-2-yl)(p-tolyl)methanone | 6.28 - 7.86 | arkat-usa.org |

Note: The chemical shifts can vary based on the solvent used and the specific substituents on the molecule.

The analysis of proton-proton coupling constants (J-values) is a powerful method for determining the stereochemistry of 3,4-dihydro-2H-1,4-oxazines. The magnitude of the vicinal coupling constant (³J) between two protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. miamioh.edu This allows for the determination of the relative configuration of substituents on the oxazine ring.

For instance, a large coupling constant (typically 9-13 Hz) between two vicinal protons on a six-membered ring suggests that they have a trans-diaxial relationship, with a dihedral angle of approximately 180°. miamioh.eduoup.com Conversely, smaller coupling constants (2-5 Hz) are indicative of axial-equatorial or equatorial-equatorial interactions. oup.com In conformationally mobile systems like the 3,4-dihydro-2H-1,4-oxazine ring, which often adopts a half-chair conformation, the observed coupling constant is a weighted average of the J-values for the contributing conformers. rsc.org

For example, in substituted oxazines, a doublet of doublets with coupling constants of J = 9 Hz and 2 Hz for a ring proton would indicate one large axial-axial coupling and one smaller axial-equatorial coupling, thus defining its position and the relative stereochemistry of its neighbors. oup.com

| Coupling Type | Dihedral Angle | Typical J-value (Hz) | Stereochemical Implication |

| ³J (trans, diaxial) | ~180° | 9 - 13 | Protons are on opposite sides of the ring in an axial orientation. |

| ³J (gauche, ax/eq or eq/eq) | ~60° | 2 - 5 | Protons are on the same side of the ring or in non-axial arrangements. |

| ²J (geminal) | - | ~1.5 | Protons are on the same carbon. |

| ³J (cis, vinylic) | 0° | 6 - 15 | Protons are on the same side of a double bond. |

| ³J (trans, vinylic) | 180° | 11 - 18 | Protons are on opposite sides of a double bond. |

This table provides generalized ranges for coupling constants. libretexts.orglibretexts.org

In 3,4-dihydro-2H-1,4-oxazines, the proton attached to the nitrogen atom (N-H) can be definitively identified using a deuterium (B1214612) oxide (D₂O) exchange experiment. The N-H proton is labile and can exchange with deuterium from D₂O.

The procedure involves recording a standard ¹H NMR spectrum of the compound, followed by adding a drop of D₂O to the NMR tube, shaking it, and re-acquiring the spectrum. The signal corresponding to the N-H proton will either disappear or significantly decrease in intensity in the second spectrum due to the H/D exchange. This technique is a simple and effective way to confirm the assignment of the N-H resonance. For example, a signal observed at δ = 10.40 ppm for an N-H proton in an oxadiazine derivative would vanish upon D₂O addition.

Carbon-13 NMR (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the 3,4-dihydro-2H-1,4-oxazine structure gives rise to a distinct signal.